
3,5-Diethynylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethynylaniline is an organic compound with the molecular formula C10H7N. It is a derivative of aniline, where two ethynyl groups are attached to the benzene ring at the 3 and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Diethynylaniline can be synthesized through several methods. One common approach involves the Sonogashira–Hagihara cross-coupling reaction. In this method, 1,3,5-tris(4-bromophenyl)benzene is reacted with 2,5-diethynylaniline in the presence of a palladium catalyst and cuprous iodide. The reaction is typically carried out in a mixture of dimethylformamide (DMF) and triethylamine (Et3N) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira–Hagihara cross-coupling reaction remains a viable method for large-scale synthesis. The use of palladium catalysts and appropriate reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diethynylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
3,5-Diethynylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3,5-diethynylaniline involves its interaction with various molecular targets. The ethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its chemical and biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylaniline: Similar in structure but with methyl groups instead of ethynyl groups.
N,N-Diethylaniline: Contains ethyl groups attached to the nitrogen atom instead of the benzene ring.
Uniqueness
3,5-Diethynylaniline is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. These properties make it valuable in the synthesis of advanced materials and in various chemical reactions .
Propriétés
Numéro CAS |
402956-36-9 |
|---|---|
Formule moléculaire |
C10H7N |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
3,5-diethynylaniline |
InChI |
InChI=1S/C10H7N/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H,11H2 |
Clé InChI |
XRGBJBOYNHXWPA-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC(=C1)N)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


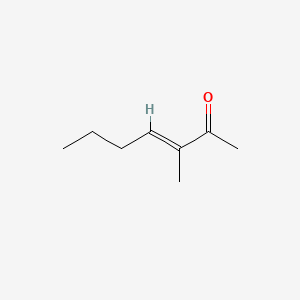
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
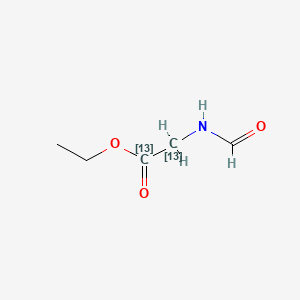
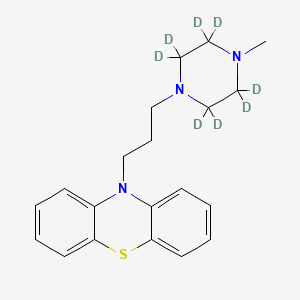
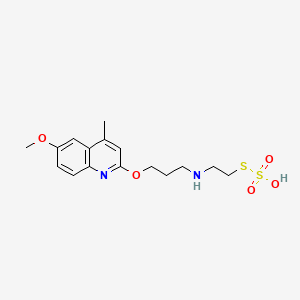

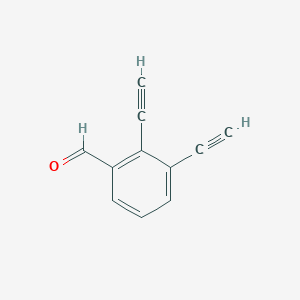

![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
![4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)

![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl](/img/structure/B13828900.png)

